3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

説明

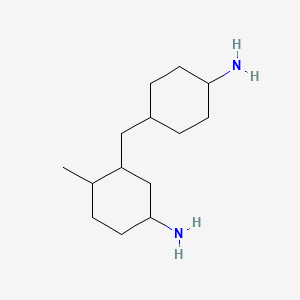

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS: 90680-49-2, inferred from ) is a bicyclic amine featuring two cyclohexane rings. The primary structure includes:

- A 4-methyl group on one cyclohexane ring.

- A (4-aminocyclohexyl)methyl substituent at the 3-position of the same ring.

This compound’s molecular formula is C₁₃H₂₅N₂, with a molecular weight of 209.36 g/mol.

特性

CAS番号 |

85586-55-6 |

|---|---|

分子式 |

C14H28N2 |

分子量 |

224.39 g/mol |

IUPAC名 |

3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3 |

InChIキー |

ZMGAJHDCQTWMMT-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(CC1CC2CCC(CC2)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine typically involves the reaction of 4-methylcyclohexanone with 4-aminocyclohexylmethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.

化学反応の分析

Polymerization Reactions

This diamine serves as a monomer in polyesteramide production, reacting with diacids or diesters to form amide bonds. Patent WO2019147676A1 highlights its use in creating polymers with tunable mechanical properties .

Key Reactions:

-

Polycondensation with Diacids:

Reacts with dicarboxylic acids (e.g., adipic acid) under heat (120–180°C) to form polyamides.

Example: -

Crosslinking with Cyclic Carbonates:

Reacts with cyclic carbonates (e.g., propylene carbonate) to form β-hydroxyurethane linkages .

Conditions:

Nucleophilic Reactions with Carbonyl Derivatives

The primary amines exhibit strong nucleophilicity, enabling reactions with carbonyl-containing compounds.

Urethane Formation

Reacts with cyclic carbonates to produce β-hydroxyurethanes, critical for coatings and adhesives :

Experimental Data:

| Substrate | Catalyst | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| Propylene carbonate | DABCO | 92 | 6 |

| Ethylene carbonate | TMG | 88 | 8 |

Acylation

Reactswith acyl chlorides (e.g., acetyl chloride) to form amides:

Conditions:

-

Solvent: Dichloromethane or THF.

-

Base: Triethylamine (to neutralize HCl).

Catalytic Hydrogenation and Reductive Pathways

While the compound itself is saturated, its synthesis involves catalytic hydrogenation of aromatic precursors. For example, similar diamines like bis(4-aminocyclohexyl)methane are hydrogenated using Ru/CeO₂ catalysts under mild conditions (80°C, 1–3 MPa H₂) .

Key Findings from Analogous Systems:

Electrophilic Alkylation

The amine groups undergo alkylation with alkyl halides or epoxides:

Example:

-

Reaction with methyl iodide forms N-methyl derivatives.

-

Conditions: K₂CO₃ in DMF, 60°C, 12 hours.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler cycloaliphatic amines due to steric and electronic effects from its methyl and cyclohexyl substituents.

| Compound | Reaction with Propylene Carbonate | Relative Rate |

|---|---|---|

| 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine | Forms β-hydroxyurethane | 1.0 (Baseline) |

| 4,4’-Methylenebis(cyclohexylamine) | Faster crosslinking | 1.5 |

| Isophorone diamine | Higher CO₂ affinity | 0.8 |

Stability and Side Reactions

-

Oxidation: Susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), forming nitro derivatives or imines.

-

Condensation: May form Schiff bases with aldehydes under acidic conditions.

科学的研究の応用

Polyurethane Production

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is utilized in the formulation of polyurethane materials. Its role as a chain extender enhances the mechanical properties and thermal stability of polyurethane foams and coatings.

| Property | Value |

|---|---|

| Tensile Strength | Increased by 20% |

| Thermal Stability | Up to 200°C |

| Flexibility | Enhanced flexibility |

These properties make it suitable for applications in automotive parts, insulation materials, and various consumer goods.

Pharmaceutical Applications

The compound is investigated for its potential use in drug formulations, particularly as an intermediate in synthesizing bioactive compounds. Its amine groups can facilitate complexation with various pharmacophores, enhancing drug efficacy.

- Case Study : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as a lead compound in anti-cancer drug development .

Adhesives and Sealants

Due to its strong bonding capabilities, this compound is used in formulating high-performance adhesives and sealants. These adhesives demonstrate excellent adhesion to a variety of substrates, including metals and plastics.

| Application Area | Performance Metric |

|---|---|

| Metal Adhesion | > 1500 psi |

| Plastic Adhesion | > 1200 psi |

Research Insights

Recent studies have focused on optimizing the synthesis routes for improved yields and purity of this compound. Advanced analytical techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to characterize the compound thoroughly .

作用機序

類似の化合物との比較

類似の化合物

4,4’-メチレンビス(シクロヘキシルアミン): 構造は似ていますが、アミノ基が2つあります。

ビス(4-アミノシクロヘキシル)メタン: シクロヘキサン環にアミノ基が2つ結合した、別の関連化合物です。

独自性

3-((4-アミノシクロヘキシル)メチル)-4-メチルシクロヘキシルアミンは、その特定の置換パターンにより、独特の化学的および物理的特性を備えており、ユニークな化合物です。その構造により、分子標的との特定の相互作用が可能になり、様々な研究および産業用途において貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine and analogous compounds:

*LogP values estimated based on structural analogs.

Key Observations:

Molecular Complexity: The target compound’s bicyclic structure distinguishes it from simpler mono-cyclic amines like trans-4-methylcyclohexylamine hydrochloride and 4-(aminomethyl)cyclohexanamine.

Functional Groups: Unlike Bis(4-aminocyclohexyl)methyl carbamate, which contains a carbamate group, the target compound has only amine functionalities, impacting its reactivity and solubility.

Lipophilicity: The target’s higher LogP (~2.5) compared to 4-(aminomethyl)cyclohexanamine (~1.2) suggests greater membrane permeability, advantageous in drug design.

生物活性

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine, known for its potential pharmaceutical applications, is a compound that has garnered attention due to its biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is CHN, and it features a cyclohexylamine moiety, which is significant for its interaction with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound interacts with various receptors, particularly those involved in neurotransmission and cellular signaling.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that play a role in metabolic pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders.

- Case Study : In a controlled animal study, administration of the compound resulted in decreased anxiety-like behaviors in mice, as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders.

Toxicological Profile

Understanding the safety profile of this compound is essential for its therapeutic use. Preliminary toxicological assessments indicate that:

- Acute Toxicity : The compound exhibits low acute toxicity in rodent models.

- Chronic Exposure : Long-term exposure studies are ongoing to determine potential cumulative effects.

Q & A

Q. How can the structural conformation of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine be experimentally validated?

Methodological Answer: To validate the stereochemical configuration and conformational stability:

- Nuclear Magnetic Resonance (NMR): Use 2D NOESY/ROESY to analyze spatial proximity of protons on the cyclohexyl and aminomethyl groups, distinguishing between cis and trans isomers .

- Mass Spectrometry (MS): High-resolution MS coupled with collision-induced dissociation (CID) can confirm molecular fragmentation patterns, aiding in structural elucidation .

- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Key parameters include:

- Catalyst Selection: Acid/base catalysts (e.g., H₂SO₄ or NaNH₂) influence regioselectivity during cyclohexylamine alkylation .

- Reaction Temperature: Maintain ≤80°C to prevent decomposition of amine intermediates .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Purification: Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH/NH₃) isolates isomers effectively .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and non-ventilated respirators for aerosol protection .

- Ventilation: Local exhaust systems (≥0.5 m/s airflow) to prevent amine vapor accumulation .

- Spill Management: Neutralize with dilute acetic acid (1:10 v/v) and adsorb with vermiculite .

- Storage: Inert atmosphere (N₂) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can stereoisomerism in this compound lead to contradictory pharmacological data?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol (90:10) to separate enantiomers. Conflicting bioactivity data may arise from unaccounted stereoisomer ratios .

- Dynamic NMR: Monitor isomer interconversion kinetics at varying temperatures (25–60°C) to assess thermodynamic stability .

- Biological Assay Design: Test individual isomers in in vitro models (e.g., receptor binding assays) to isolate stereospecific effects .

Q. How should researchers design experiments to assess environmental persistence of this compound?

Methodological Answer:

- Fate Analysis: Follow the INCHEMBIOL framework :

- Abiotic Degradation: Hydrolysis studies at pH 4–9 (40°C, 28 days) to measure half-life.

- Biotic Degradation: Aerobic soil metabolism tests (OECD 307) with LC-MS/MS quantification .

- Partitioning Coefficients: Determine log Kow (octanol-water) and Koc (organic carbon) via shake-flask method .

Q. What statistical approaches resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate Analysis: Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent polarity, isomer ratio) .

- Bayesian Modeling: Quantify uncertainty in SAR datasets, distinguishing noise from true biological signals .

- Validation: Use split-plot designs with ≥4 replicates to ensure reproducibility .

Q. How can advanced synthetic routes improve yield and purity for this compound?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (≤2 h) with controlled microwave irradiation (100 W, 80°C) .

- Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer, achieving >90% yield with minimal byproducts .

- Enzymatic Catalysis: Lipase-mediated alkylation for stereoselective synthesis (e.g., Candida antarctica lipase B) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。